molecular formula C12H12N4O3 B7428020 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide

2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide

Cat. No.: B7428020
M. Wt: 260.25 g/mol
InChI Key: UVIZTMPLOSTBNY-UHFFFAOYSA-N
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Description

2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimalarial, anticancer, and antimicrobial activities .

Properties

IUPAC Name

2-[methyl-(8-nitroquinolin-4-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-15(7-11(13)17)9-5-6-14-12-8(9)3-2-4-10(12)16(18)19/h2-6H,7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIZTMPLOSTBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide typically involves the nitration of quinoline derivatives followed by amination and acylation reactions. One common method includes the nitration of 8-aminoquinoline to form 8-nitroquinoline, which is then methylated and reacted with acetamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other quinoline derivatives .

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